(but-3-yn-2-yl)cyclohexane is an organic compound characterized by the molecular formula CH. It features a cyclohexane ring that is substituted with a but-3-yn-2-yl group, a structure that combines the properties of cycloalkanes and alkynes. This compound is noteworthy for its potential applications in various fields, including organic synthesis and medicinal chemistry.
(but-3-yn-2-yl)cyclohexane falls under the category of alkyne derivatives and cycloalkanes. Its classification is based on the presence of the alkyne functional group, which imparts unique reactivity, along with the stable cyclohexane framework. The compound can be sourced from chemical suppliers and is often utilized in research settings for its synthetic utility.
The synthesis of (but-3-yn-2-yl)cyclohexane can be achieved through several methods:
The alkylation process generally requires careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors in industrial settings can enhance efficiency, allowing for larger-scale production while maintaining high quality.
The molecular structure of (but-3-yn-2-yl)cyclohexane can be represented as follows:
Property | Data |
---|---|
Molecular Formula | CH |
Molecular Weight | 136.23 g/mol |
IUPAC Name | but-3-yn-2-ylcyclohexane |
InChI | InChI=1S/CH/c1-3-9(2)10-7-5-4-6-8-10/h1,9-10H,4-8H,2H |
InChI Key | JIXMCUJGRXYFNF-UHFFFAOYSA-N |
Canonical SMILES | CC(C#C)C1CCCCC1 |
The structure features a cyclohexane ring with a linear alkyne substituent, which contributes to its unique chemical properties.
(but-3-yn-2-y)cyclohexane is capable of undergoing various chemical reactions:
The conditions for these reactions vary; for instance, oxidation typically requires controlled conditions to prevent overoxidation, while reduction may necessitate specific pressures and temperatures to achieve complete conversion.
The mechanism by which (but-3-yn-2-y)cyclohexane exerts its effects depends on its application:
(but-3-yn-2-y)cyclohexane is typically a colorless liquid at room temperature. Its boiling point and melting point are not widely documented but are expected to align with similar compounds in its class.
Key chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Solubility | Soluble in organic solvents; insoluble in water |
These properties make it suitable for various applications in organic chemistry and related fields.
(but-3-yn-2-y)cyclohexane has several scientific uses:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9